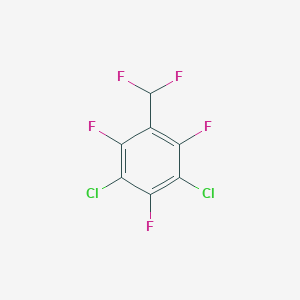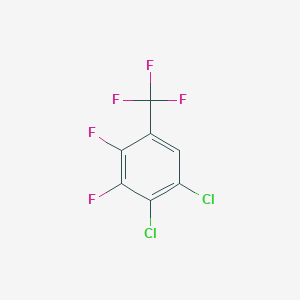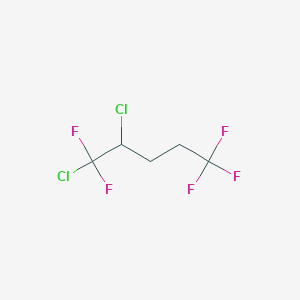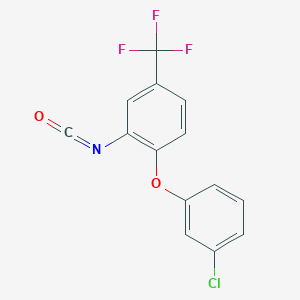
2-(3-Chlorophenoxy)-5-(trifluoromethyl)-phenyl isocyanate, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-5-(trifluoromethyl)-phenyl isocyanate, 98% (2-3CPTFPI-98%) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, volatile liquid with a pungent odor and is widely used as a reagent in organic synthesis. It is also used as a chemical intermediate in the manufacture of pharmaceuticals and other industrial products. 2-3CPTFPI-98% is a versatile compound that has been used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.
Mechanism of Action
2-3CPTFPI-98% is a versatile compound that can be used as a reactant in organic synthesis. It is a colorless, volatile liquid with a pungent odor and is widely used as a reagent in organic synthesis. The compound can act as a catalyst in the synthesis of various compounds, including homo- and hetero-cyclic compounds, peptides, and polymers. The mechanism of action of 2-3CPTFPI-98% is not fully understood, but it is believed to involve the formation of an intermediate, which then reacts with the desired substrate.
Biochemical and Physiological Effects
2-3CPTFPI-98% is a volatile liquid with a pungent odor and is widely used as a reagent in organic synthesis. The compound is not known to have any adverse effects on human health. However, it has been reported to be toxic to aquatic organisms and should be handled with caution.
Advantages and Limitations for Lab Experiments
2-3CPTFPI-98% is a versatile compound that has been used in a variety of scientific and industrial applications. It has a wide range of applications in the scientific and industrial fields. The compound is simple to synthesize and can be handled in a laboratory setting. It is also relatively inexpensive and can be stored for long periods of time. However, the compound is volatile and can be hazardous if handled improperly. It is also toxic to aquatic organisms and should be handled with caution.
Future Directions
2-3CPTFPI-98% is a versatile compound with a wide range of applications in the scientific and industrial fields. There are numerous potential future directions for the compound, including its use in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, the compound could be used in the study of enzyme-catalyzed reactions, as well as in the synthesis of biochemically active compounds. Finally, the compound could be used to explore novel synthetic pathways for the production of various compounds.
Synthesis Methods
2-3CPTFPI-98% is synthesized via a two-step process. In the first step, a chlorinated phenol is reacted with trifluoromethyl chloride to form a trifluoromethylated phenol. In the second step, the trifluoromethylated phenol is reacted with isocyanic acid to form 2-3CPTFPI-98%. The synthesis process is simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-3CPTFPI-98% is a versatile compound that has been used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals and other specialty chemicals. It has also been used in a variety of research applications, including the synthesis of biochemically active compounds and the study of enzyme-catalyzed reactions. 2-3CPTFPI-98% has been used in the synthesis of a variety of compounds, including homo- and hetero-cyclic compounds, peptides, and polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anticancer drugs.
properties
IUPAC Name |
1-(3-chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-10-2-1-3-11(7-10)21-13-5-4-9(14(16,17)18)6-12(13)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOYHQJPBSEFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-5-(trifluoromethyl)-phenyl isocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)



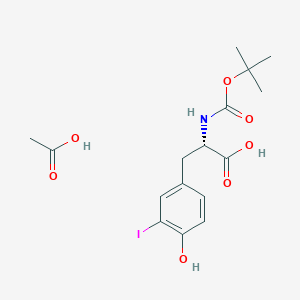
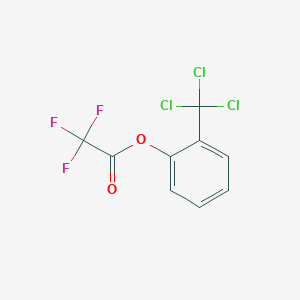

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)
